2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a biphenyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of biphenyl-4-carboxylic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The biphenyl and pyridazinone groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
2,2’-biphenols: Known for their antioxidant properties and used in polymer synthesis.
6H-1,2-oxazin-6-ones: Exhibits antibacterial and antifungal activities.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-13-14-23-20(25)7-4-12-22-23)15-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUNDIDOJOZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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